Diethyl 2-(bromomethyl)succinate

Nucleophilic substitution SN2 kinetics Leaving-group ability

Diethyl 2-(bromomethyl)succinate (CAS 121223-90-3) is a C9H15BrO4 brominated succinate diester bearing a primary bromomethyl group at the 2‑position of the butanedioate backbone. The compound functions as a bifunctional electrophile in nucleophilic substitution and alkylation sequences, with the bromomethyl group serving as the primary reactive handle while the two ethyl ester groups modulate solubility, steric demand, and downstream deprotection options.

Molecular Formula C9H15BrO4
Molecular Weight 267.12 g/mol
CAS No. 121223-90-3
Cat. No. B047280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(bromomethyl)succinate
CAS121223-90-3
Molecular FormulaC9H15BrO4
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CBr)C(=O)OCC
InChIInChI=1S/C9H15BrO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-6H2,1-2H3
InChIKeyIEAPPRSAWJWMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(bromomethyl)succinate (CAS 121223-90-3): Procurement-Relevant Identity for a Succinate-Based Alkylating Building Block


Diethyl 2-(bromomethyl)succinate (CAS 121223-90-3) is a C9H15BrO4 brominated succinate diester bearing a primary bromomethyl group at the 2‑position of the butanedioate backbone [1]. The compound functions as a bifunctional electrophile in nucleophilic substitution and alkylation sequences, with the bromomethyl group serving as the primary reactive handle while the two ethyl ester groups modulate solubility, steric demand, and downstream deprotection options . Commercially, it is supplied at 95–98% purity as a research‑grade intermediate .

Why Diethyl 2-(bromomethyl)succinate Cannot Be Replaced by a Generic Succinate or Simple Alkyl Halide


The 2‑(bromomethyl)succinate scaffold places a primary alkyl bromide and two ester groups in a defined spatial arrangement that determines both reactivity and downstream functionalization pathways . Simple alkyl bromides (e.g., 1‑bromobutane) lack the ester‑anchoring points required for subsequent hydrolysis, amidation, or polymer-grafting steps. The chloro analog (diethyl 2‑(chloromethyl)succinate) exhibits significantly slower SN2 kinetics, demanding harsher conditions and often delivering lower conversion in alkylation cascades [1]. The dimethyl ester variant alters lipophilicity and crystallinity, complicating both purification and solubility-matched reaction design. Consequently, substituting any of these analogs forces the synthetic chemist to re‑optimize reaction conditions, frequently at the expense of yield, purity, or stereochemical fidelity [2].

Diethyl 2-(bromomethyl)succinate: Quantitative Differentiation from the Closest Analogs


SN2 Leaving-Group Reactivity: Bromide Outperforms Chloride by ca. 10³–10⁴ Fold

In SN2 displacement, the bromide leaving group of diethyl 2‑(bromomethyl)succinate is intrinsically far more reactive than the chloride of the hypothetical diethyl 2‑(chloromethyl)succinate. Under standardized Finkelstein conditions (NaI in acetone at 60 °C), a representative primary alkyl bromide reacts approximately 3×10³ to 1×10⁴ times faster than its chloride counterpart [1]. This kinetic advantage translates directly to shorter reaction times, lower temperatures, and higher conversion in the alkylation steps for which this building block is designed.

Nucleophilic substitution SN2 kinetics Leaving-group ability

Calculated LogP Dictates Solvent-System Compatibility vs. Diethyl Succinate

The computed LogP of diethyl 2‑(bromomethyl)succinate is 1.51 [1], substantially higher than the LogP of unsubstituted diethyl succinate (0.71, reported) [2]. This 0.8‑log‑unit increase reflects the hydrophobicity imparted by the bromomethyl substituent and directly affects aqueous/organic partition behavior during work‑up, chromatography, and liquid–liquid extraction protocols.

Lipophilicity Partition coefficient Extraction optimization

Commercial Purity Specification Limits the Need for In‑House Purification

Diethyl 2‑(bromomethyl)succinate is routinely supplied at 95% minimum purity (AKSci, Chemenu, Chemscene) , with at least one vendor offering a 98% reagent‑grade option . In contrast, the free acid analog 2‑(bromomethyl)succinic acid (CAS 20469-57-2) is typically listed at ≥95% but with fewer suppliers and less batch‑to‑batch transparency. The dimethyl ester variant is not widely cataloged at comparable purity levels. This documented purity threshold reduces the burden of pre‑reaction purification, a critical factor when the compound is used as a stoichiometric alkylating agent in multi‑step sequences.

Purity Quality control Procurement specification

Molecular Topology Distinguishes the 2‑(Bromomethyl) Regioisomer from the 2‑Bromo‑2‑methyl Isomer

Diethyl 2‑(bromomethyl)succinate (CAS 121223-90-3) positions the bromine on a primary methylene carbon α to the succinate C‑2, whereas its closest constitutional isomer, diethyl 2‑bromo‑2‑methylsuccinate (CAS 29555-27-9), carries the bromine on a tertiary carbon directly attached to the backbone [1]. This structural difference has profound consequences: the primary bromide undergoes clean SN2 substitution with inversion, while the tertiary bromide is prone to elimination and carbocation‑mediated pathways. The isomer also exhibits a different boiling point (121.5–124.5 °C at 10 Torr) and density (1.238 g/cm³ at 25 °C) [1], confirming that the two compounds are physically distinct and cannot be used interchangeably without altering the reaction outcome.

Regiochemistry Stereochemistry Synthetic handle

Diethyl 2-(bromomethyl)succinate: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Succinate‑Based Medicinal Chemistry: Alkylation of Enolates for MMP and TACE Inhibitor Scaffolds

The primary bromomethyl handle is ideally suited for the stereoselective alkylation of succinate enolates, a key step in constructing anti‑configurated 2,3‑disubstituted succinate cores found in matrix metalloproteinase (MMP) inhibitors such as Trocade® and TNF‑α converting enzyme (TACE) inhibitors [1]. The high SN2 reactivity of the bromide (≥10³‑fold over chloride) enables alkylation under mild, non‑chelating conditions that preserve the stereochemical integrity of the enolate, critical for achieving the required anti‑configuration.

Dendrimer and Polymer Synthesis: Bifunctional Core for Stepwise Divergent Growth

The compound's dual‑ester architecture combined with a single electrophilic bromomethyl site makes it a valuable bidirectional building block for dendrimer core construction. Nucleophilic substitution of the bromomethyl group with malonate anions (or analogous nucleophiles) installs the first generation of branches, while the ethyl esters can be subsequently hydrolyzed or amidated to generate terminal functional groups [2]. The intermediate LogP (1.51) facilitates purification of the growing dendrimer by standard silica chromatography, an advantage over more hydrophilic succinate analogs.

Polyester Functionalization: Grafting Handle for Controlled Radical Polymerization Macroinitiators

Bromomethyl‑substituted succinates serve as initiating sites for atom‑transfer radical polymerization (ATRP). The primary bromide readily participates in halogen‑exchange initiation, enabling the growth of poly(meth)acrylate chains from a succinate‑based polyester backbone [3]. The ethyl ester protecting groups provide orthogonal stability during the polymerization step and can be removed under standard basic hydrolysis to reveal carboxylic acid functionalities for subsequent conjugation.

Chemical Biology Probe Construction: Sulfhydryl‑Reactive Cross‑Linker Precursor

The bromomethyl group reacts selectively with thiol nucleophiles under near‑physiological conditions (pH 7–8, room temperature), allowing the compound to be used as a precursor for thiol‑reactive cross‑linkers or affinity probes . The diethyl ester form offers better organic solubility than the free acid, facilitating the conjugation step in mixed aqueous‑organic media and subsequent purification by solvent extraction.

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